molecular formula C29H37N5O3 B611848 XL888

XL888

货号: B611848
分子量: 503.6 g/mol
InChI 键: LHGWWAFKVCIILM-LAQKFSSHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

XL888 is a novel, orally bioavailable small molecule inhibitor of heat shock protein 90 (HSP90). Heat shock protein 90 is a molecular chaperone that plays a crucial role in maintaining the functionality of client proteins involved in cell proliferation, cell cycling, and apoptosis. By inhibiting heat shock protein 90, this compound induces the degradation of specific client proteins, leading to cell cycle arrest or apoptosis. This compound has shown efficacy in tumor regression in various cancer models, including gastric carcinoma and melanoma .

作用机制

XL888 通过抑制热休克蛋白 90 发挥作用,导致客户蛋白(如 ARAF、CRAF、Wee1、Chk1 和 cdc2)降解。这种抑制与通过丝裂原活化蛋白激酶 (MAPK)、AKT、雷帕霉素哺乳动物靶蛋白 (mTOR) 和 c-jun NH2 激酶 (JNK) 途径的信号传导减少有关。 凋亡的诱导与 BIM 表达增加和促生存蛋白 Mcl-1 表达减少有关 .

准备方法

XL888 的合成涉及 this compound 的 N-®-仲丁基邻氨基苯甲酰胺部分与热休克蛋白 90 的天冬氨酸 93 之间的氢键形成。 该化合物通过将 2 毫克药物溶解在 50 微升二甲基亚砜 (DMSO) 中制备,以获得 40 毫克/毫升的母液浓度 . This compound 在 DMSO 中的溶解度大于 10 毫摩尔 .

化学反应分析

XL888 会经历各种化学反应,包括:

科学研究应用

Scientific Research Applications

XL888 has been extensively studied across various domains:

Cancer Biology

  • Efficacy Against Tumor Cell Lines : Preclinical studies demonstrate that this compound effectively inhibits the proliferation of multiple human tumor cell lines, including melanoma and gastric carcinoma. Its IC50 values range from 0.1 nM to 45.5 nM across different cancer types .
  • Overcoming Drug Resistance : Notably, this compound has shown significant potential in reversing resistance to BRAF inhibitors in melanoma. In studies involving vemurafenib-resistant melanoma cell lines, this compound not only inhibited cell growth but also induced apoptosis more effectively than standard treatments .

Clinical Development

  • Combination Therapies : Clinical trials are exploring the use of this compound in combination with other agents like pembrolizumab (a PD-1 inhibitor). Preliminary results suggest that this compound enhances the efficacy of immune checkpoint inhibitors by modulating oncogenic signaling pathways and the tumor microenvironment .

Case Studies and Findings

Several case studies have highlighted the effectiveness of this compound in different contexts:

Study Findings Model
Induced apoptosis in vemurafenib-resistant melanoma cell lines through degradation of PDGFRβ and other key proteins.3D cell culture and mouse xenografts
Demonstrated significant tumor regression in multiple models resistant to BRAF inhibitors.In vitro and in vivo studies
Enhanced anti-tumor activity when combined with pembrolizumab, suggesting a synergistic effect.Clinical trial settings

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties:

  • Oral Bioavailability : It is designed for oral administration with good absorption.
  • Tumor Retention : Studies indicate preferential retention in tumors compared to plasma and liver, which may enhance its therapeutic index while minimizing systemic toxicity .

相似化合物的比较

XL888 在热休克蛋白 90 抑制剂中独树一帜,因为它具有口服生物利用度和对热休克蛋白 90α 和热休克蛋白 90β 的选择性抑制。类似的化合物包括:

This compound 由于其在克服对其他癌症治疗的耐药性方面的功效以及其在联合治疗中的应用潜力而脱颖而出。

生物活性

XL888, a potent inhibitor of heat shock protein 90 (HSP90), has garnered attention in cancer research for its ability to overcome drug resistance, particularly in melanoma. This article delves into the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo experiments, clinical trials, and mechanistic insights.

This compound functions by inhibiting HSP90, a chaperone protein that stabilizes several client proteins involved in oncogenic signaling pathways. The inhibition of HSP90 leads to the degradation of various signaling mediators, which is crucial for its anticancer effects. Key proteins affected by this compound include:

  • PDGFRβ
  • COT
  • IGFR1
  • CRAF
  • ARAF
  • S6
  • Cyclin D1
  • AKT

These changes result in the nuclear accumulation of FOXO3a and an increase in BIM expression while downregulating Mcl-1, ultimately leading to apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of vemurafenib-resistant melanoma cell lines. The compound induces apoptosis and cell cycle arrest, primarily affecting the G1 and G2/M phases. For instance:

  • Treatment with 300 nM this compound resulted in over 66% apoptosis across various resistant cell lines as evidenced by Annexin-V binding and caspase-3 cleavage assays .
  • Long-term colony formation assays showed no signs of colony formation post-treatment, indicating durable cytotoxic effects .

In Vivo Studies

In animal models, this compound has shown significant anti-tumor activity:

  • In xenograft models of vemurafenib-resistant melanoma, treatment with this compound resulted in reduced tumor growth and increased apoptosis .
  • The degradation of key signaling proteins was also observed in vivo, although the patterns differed from those seen in vitro, highlighting the complexity of drug action within a living organism .

Clinical Trials

This compound has been evaluated in clinical settings alongside other therapies:

  • Phase I Trials : A phase I dose escalation trial assessed the combination of this compound with vemurafenib in patients with advanced BRAF V600-mutant melanoma. The maximum tolerated dose (MTD) was determined to be 135 mg twice weekly, with diarrhea noted as a dose-limiting toxicity .
  • Combination Therapy : Studies have reported enhanced efficacy when this compound is combined with other treatments. For example, combining this compound with vemurafenib significantly increased apoptosis levels compared to either treatment alone .

Case Study Analysis

A notable case involved a patient with refractory melanoma who exhibited a significant response to the combination therapy of this compound and vemurafenib. Radiologic assessments indicated tumor regression consistent with the biological activity observed in preclinical studies.

Research Findings Summary Table

Study TypeKey FindingsReference
In VitroInduced >66% apoptosis; cell cycle arrest (G1/G2)
In VivoReduced tumor growth; degradation of signaling proteins
Phase I TrialMTD established; diarrhea as DLT; promising safety profile
Combination StudyEnhanced apoptosis when combined with vemurafenib

属性

IUPAC Name

2-[[(2R)-butan-2-yl]amino]-4-N-[8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O3/c1-4-17(3)32-25-14-23(16(2)11-24(25)28(30)36)29(37)33-20-12-21-8-9-22(13-20)34(21)26-10-7-19(15-31-26)27(35)18-5-6-18/h7,10-11,14-15,17-18,20-22,32H,4-6,8-9,12-13H2,1-3H3,(H2,30,36)(H,33,37)/t17-,20?,21?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGWWAFKVCIILM-LAQKFSSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。